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Compound of Interest

Compound Name: IPrAuCl

Cat. No.: B13921371 Get Quote

A Comprehensive Technical Guide for Researchers

This guide provides a detailed overview of the spectroscopic data for the N-heterocyclic

carbene (NHC) gold(I) complex, Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-

ylidene)gold(I), commonly known as IPrAuCl. The information compiled herein, including

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)

data, is intended to serve as a valuable resource for scientists engaged in organometallic

chemistry, catalysis, and drug development.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of IPrAuCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of IPrAuCl in solution. The

data presented below is for the IPr ligand precursor, IPr·HCl, which provides a strong basis for

the assignment of signals in the gold complex.

Table 1: ¹H NMR Data of IPr·HCl (400 MHz, DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.16 br. s 1H NCHN

8.56 s 1H NCHCHN

8.55 s 1H NCHCHN

7.69 t, J = 7.6, 8.0 Hz 2H Ar-H

7.53 d, J = 7.6 Hz 4H Ar-H

2.31-2.37 m 4H CH(CH₃)₂

1.26 d, J = 6.8 Hz 12H CH(CH₃)₂

1.16 d, J = 6.8 Hz 12H CH(CH₃)₂

Table 2: ¹³C NMR Data of IPr·HCl (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment

144.8 Ar-C

139.2 Ar-C

131.9 Ar-C

130.0 Ar-C

126.2 Ar-CH

124.6 NCHCHN

28.6 CH(CH₃)₂

24.1 CH(CH₃)₂

23.1 CH(CH₃)₂

Note: The carbene carbon (NCN) signal is often broad or not observed in the imidazolium salt

precursor but is expected to appear in the range of 160-180 ppm upon complexation to gold.
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A ¹H NMR spectrum of IPrAuCl in CDCl₃ has been reported, showing the characteristic signals

of the IPr ligand.[1]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule, which can

be useful for identifying characteristic functional groups. Specific IR absorption data for

IPrAuCl is not readily available in the searched literature. However, the IR spectrum is

expected to be dominated by the vibrational modes of the bulky IPr ligand.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio of the complex, confirming its

molecular weight and isotopic distribution. The molecular weight of IPrAuCl is 621.01 g/mol .[2]

[3][4][5]

Table 3: Mass Spectrometry Data for IPrAuCl

Parameter Value

Molecular Formula C₂₇H₃₆AuClN₂

Molecular Weight 621.01 g/mol

Predicted m/z for [M+H]⁺ 621.23055

Predicted m/z for [M+Na]⁺ 643.21249

Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of IPrAuCl are

crucial for reproducibility.

Synthesis of IPrAuCl
A common method for the synthesis of IPrAuCl involves the reaction of the corresponding

imidazolium salt (IPr·HCl) with a gold precursor in the presence of a base. A representative

procedure is as follows:
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In a reaction vessel, the imidazolium salt IPr·HCl is combined with a gold(I) source, such as

(dimethyl sulfide)gold(I) chloride ([AuCl(SMe₂)]).

A base, typically a mild one like potassium carbonate (K₂CO₃), is added to the mixture.

The reaction is carried out in a suitable organic solvent, such as acetone, at elevated

temperatures (e.g., 60 °C) for a defined period (e.g., 2 hours).[6]

Upon completion, the reaction mixture is worked up to isolate the IPrAuCl product. This may

involve filtration to remove insoluble salts and subsequent purification steps like

recrystallization.

NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field

spectrometer.[7]

Sample Preparation: A small amount of the IPrAuCl sample (typically 5-10 mg for ¹H NMR

and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a

standard 5 mm NMR tube.

Data Acquisition: Spectra are recorded at room temperature. The chemical shifts are

referenced to the residual solvent peak. For ¹³C NMR, proton decoupling is typically

employed to simplify the spectrum.

Infrared (IR) Spectroscopy
For solid samples like IPrAuCl, the Attenuated Total Reflectance (ATR) or KBr pellet methods

are commonly used.

ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal, and the

spectrum is recorded.

KBr Pellet: The IPrAuCl sample is finely ground with dry potassium bromide (KBr) powder

and pressed into a thin, transparent pellet. The pellet is then placed in the IR beam for

analysis.
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Mass Spectrometry
Electrospray ionization (ESI) is a common technique for the mass analysis of organometallic

complexes like IPrAuCl.

Sample Preparation: A dilute solution of IPrAuCl is prepared in a suitable solvent (e.g.,

acetonitrile, methanol).

Data Acquisition: The solution is introduced into the ESI source of the mass spectrometer.

The instrument is typically operated in positive ion mode to detect protonated molecules

[M+H]⁺ or other adducts. High-resolution mass spectrometry (HRMS) is used to confirm the

elemental composition.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized organometallic compound like IPrAuCl.
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Workflow for Spectroscopic Characterization of IPrAuCl
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Caption: General workflow for the synthesis and spectroscopic characterization of IPrAuCl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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